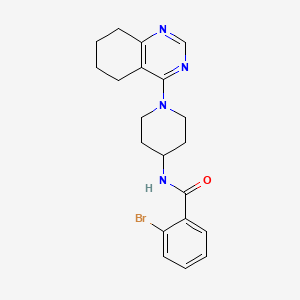
2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” is a chemical compound with the molecular formula C20H23BrN4O and a molecular weight of 415.335. It is a derivative of quinazoline, a class of organic compounds that have drawn attention due to their significant biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C20H23BrN4O. It contains a bromine atom (Br), which is likely involved in the bromination reaction during synthesis. The compound also contains a quinazoline moiety and a piperidine ring, both of which are common structures in many biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Antipsychotic Agents : A study focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds similar to the one , for their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, indicating their potential use in psychiatric medication development (Norman et al., 1996).
Antimicrobial Activity : Research into the synthesis of newer quinazolinones has revealed their antimicrobial properties. This includes the study of various derivatives for their potential in combating bacterial and viral infections, highlighting the importance of these compounds in developing new antimicrobials (Patel et al., 2006).
Antiviral and Cytotoxic Activities : A series of novel quinazolinone derivatives were synthesized and tested for their antiviral activity against HIV, HSV, and vaccinia viruses. One compound showed distinct activity against Herpes simplex and vaccinia viruses, suggesting its potential for antiviral drug development (Selvam et al., 2010).
Antimicrobial Properties : Novel derivatives including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide were synthesized and showed potential antimicrobial activity. This underscores the role of such compounds in developing treatments for bacterial and fungal infections (Babu et al., 2015).
Direcciones Futuras
The future research directions for “2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, given the significant biological activities exhibited by quinazoline derivatives . Additionally, the development of novel synthetic methods could also be a focus of future research .
Mecanismo De Acción
Target of Action
The compound contains a quinazoline moiety, which is a heterocyclic compound that is often found in drugs targeting various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. Quinazoline derivatives have been known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Quinazoline derivatives have been involved in a wide range of biochemical pathways, including signal transduction, cell cycle regulation, and DNA repair .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity and cellular signaling to alterations in gene expression and cell function .
Propiedades
IUPAC Name |
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-1-5-15(17)20(26)24-14-9-11-25(12-10-14)19-16-6-2-4-8-18(16)22-13-23-19/h1,3,5,7,13-14H,2,4,6,8-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYAZDFUCUNVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)
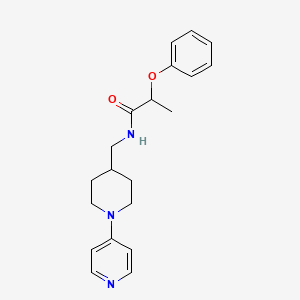

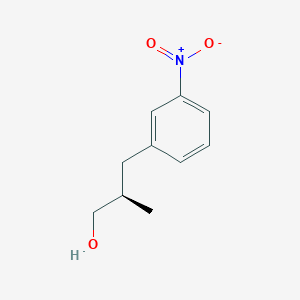
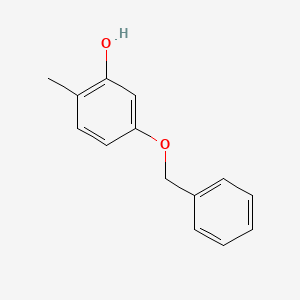
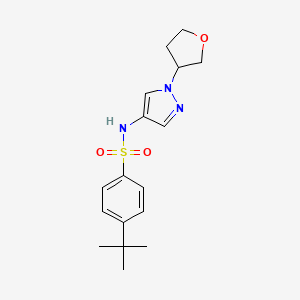
![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)